molecular formula C11H14O2 B13817638 10-Methoxyspiro[4.5]deca-6,9-dien-8-one

10-Methoxyspiro[4.5]deca-6,9-dien-8-one

Cat. No.: B13817638
M. Wt: 178.23 g/mol
InChI Key: ZFUJSWHOKWAQKP-UHFFFAOYSA-N
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Description

10-Methoxyspiro[4.5]deca-6,9-dien-8-one is a spirocyclic compound featuring a methoxy group at the C-10 position, a conjugated diene system, and a ketone functionality.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

10-methoxyspiro[4.5]deca-6,9-dien-8-one

InChI

InChI=1S/C11H14O2/c1-13-10-8-9(12)4-7-11(10)5-2-3-6-11/h4,7-8H,2-3,5-6H2,1H3

InChI Key

ZFUJSWHOKWAQKP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C=CC12CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 10-Methoxyspiro[4.5]deca-6,9-dien-8-one involves a Pd-catalyzed decarboxylative strategy. This approach utilizes modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners. The reaction is performed at room temperature and generates carbon dioxide as the sole by-product . Another method involves the cascade radical 1,6-addition/cyclization of para-quinone methides .

Industrial Production Methods

While specific industrial production methods for 10-Methoxyspiro[4

Chemical Reactions Analysis

Types of Reactions

10-Methoxyspiro[4.5]deca-6,9-dien-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the spirocyclic structure, leading to the formation of different derivatives.

    Substitution: Substitution reactions, particularly involving the methoxy group, can yield a variety of functionalized products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary but typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced spirocyclic compounds.

Scientific Research Applications

10-Methoxyspiro[4.5]deca-6,9-dien-8-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-Methoxyspiro[4.5]deca-6,9-dien-8-one involves its interaction with molecular targets through its spirocyclic structure. The compound can undergo rearrangement via migration by carbon, which is thermodynamically favored over the alternative 1,2-shift by oxygen . This rearrangement can influence its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Features
Compound Name Substituents/Modifications Core Structure Biological Activity (IC₅₀) Reference
(±)-(2R,5R)-2-(4-Iodophenyl)-7-chloro-1,4-dioxa-spiro[4.5]deca-6,9-dien-8-one (7d-II) 4-Iodophenyl, 7-Cl, 1,4-dioxa Spiro[4.5]deca-6,9-dien-8-one 15× more cytotoxic than spiromamakone A
Amomol B (Compound 7) 2-Methoxy-1-oxaspiro, C-12 (R-configuration) 1-Oxaspiro[4.5]deca-6,9-dien-8-one Anticancer (specific IC₅₀ not stated)
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione (11h) 4-Aza, 3,8-dione, terminal alkyne 1-Oxa-4-azaspiro[4.5]deca-6,9-diene IC₅₀: 0.08 µM (MDA-MB-231), 0.15 µM (HeLa)
6-Methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-one 6-Methoxy 1-Oxaspiro[4.5]deca-6,9-diene-8-one Synthetic intermediate
Spiro[4.5]deca-6,9-diene-8-one (synthetic via [3+2] annulation) Varied aryl/alkyl groups Spiro[4.5]deca-6,9-diene-8-one High diastereoselectivity (>20:1 dr)
Key Observations:
  • Substituent Position Matters : The cytotoxicity of 7d-II is attributed to electron-withdrawing groups (4-iodophenyl, 7-Cl), which may enhance target binding . In contrast, the methoxy group in amomol B (C-2) or 6-methoxy derivatives (C-6) influences stereochemical stability and solubility .
  • Heteroatom Incorporation : Introducing nitrogen (4-aza) in 11h improves antitumor potency (IC₅₀ < 0.1 µM) by enabling hydrogen bonding with biological targets .
  • Synthetic Accessibility : Palladium-catalyzed [3+2] annulation offers a versatile route to spiro[4.5]deca-6,9-diene-8-ones with high yields and stereocontrol , whereas 7d-II requires multi-step functionalization .
Table 2: Anticancer Activity of Selected Analogues
Compound Cell Line IC₅₀ (µM) Mechanism/Notes Reference
7d-II Multiple N/A Acts similarly to spiromamakone A (oxidative stress)
11h MDA-MB-231 0.08 Targets redox pathways (quinone scaffold)
11k HeLa 0.14 Inhibits STAT3 or NQO1
Amomol B Not specified N/A Isomeric configuration affects activity
Key Insights:
  • Quinone Scaffold: Compounds like 11h leverage the redox-active quinone moiety to generate reactive oxygen species (ROS), disrupting cancer cell metabolism .
  • Stereochemical Influence : Amomol B and its isomer (compound 6) exhibit opposing optical rotations, suggesting enantiomer-specific interactions with targets .

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